Cyclohexadiene iron tricarbonyl
Overview
Description
Cyclohexadiene iron tricarbonyl is an organometallic compound. It is a derivative of cyclohexadiene and its derivatives form diene iron tricarbonyl complexes . This complex is an orange liquid and is used in various applications including thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Synthesis Analysis
The synthesis of this compound involves several methods such as aldol-type condensations, pericyclic cyclizations, functional group interconversions and transformations, and organometallic and organocatalyzed reactions . Tricarbonyl cyclohexa-1,3-diene iron (0) derivatives of two biologically active molecules, N-acetyl cysteine and N-acetyl histamine and of a primary amine, n-butylamine, have been prepared .Molecular Structure Analysis
The molecular formula of this compound is C9H8FeO3 . The presence of the metal lengthens the terminal olefinic CH bond by 0.002 Å and shortens the nonterminal olefinic CH by 0.001 Å .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, the tricarbonyliron(0) complex is sensitive to oxygen and moisture . Also, cyclization reactions are reported for a series of allylic thioester derivatives of this compound systems, leading to the formation of spiro thialactone derivatives .Physical and Chemical Properties Analysis
This compound has a molecular weight of 220.00 g/mol. It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 0 rotatable bond count .Scientific Research Applications
Regiocontrol in Organic Synthesis
One of the notable applications of cyclohexadiene iron tricarbonyl is in achieving regiocontrol during the formation of carbon-carbon bonds. Research by Balázs and Stephenson (1995) explored nucleophilic additions to this compound, finding that the presence of added ligands like phosphines could assist carbonyl insertion to form functionalized cyclohexene rings. This process demonstrated a phosphine-controlled switch in regiochemistry, highlighting the complex's utility in precise synthetic pathways Balázs & Stephenson, 1995.
Synthesis of Functionalized Organic Compounds
This compound complexes have been utilized in the synthesis of various functionalized organic molecules. For instance, BanSooho et al. (1997) reported the preparation of m-acylphenol derivatives through reactions involving higher order cuprates, followed by treatment with acetic anhydride and carbon monoxide. This process afforded tricarbonyl cyclohexadiene iron complexes in good yield, which were subsequently converted to the desired m-acylphenol derivatives BanSooho, Sakurai, Hayashi, & Narasaka, 1997.
Asymmetric Synthesis and Stereochemistry
In asymmetric synthesis, this compound complexes have been shown to mediate the formation of cations with oxygenated side chains, contributing to the development of methodologies for the synthesis of chiral molecules. Research conducted by Randall, Stephenson, and Chrystal (1988) prepared such complexes and explored their reactions, demonstrating the potential of these complexes in the synthesis of compounds with specific stereochemical configurations Randall, Stephenson, & Chrystal, 1988.
Novel Synthetic Routes and Mechanistic Insights
Further research has delved into the novel synthetic routes enabled by this compound complexes. For example, studies have explored their reactivity patterns, such as the preparation of tricarbonyl cyclohexadienyl iron cations with functionalized side chains. These studies provide valuable mechanistic insights and broaden the scope of reactions achievable with organometallic complexes Anson, Hudson, Smyth, & Stephenson, 2001.
Mechanism of Action
Target of Action
Cyclohexadiene iron tricarbonyl is a complex formed from cyclohexadiene and iron tricarbonyl . The primary target of this compound is the cyclohexadiene molecule itself. The iron tricarbonyl acts as a catalyst, facilitating the reaction of the cyclohexadiene .
Mode of Action
The mode of action involves the formation of a complex between cyclohexadiene and iron tricarbonyl . This complex reacts with hydride-abstracting reagents to give the cyclohexadienyl derivative . The iron tricarbonyl acts as a catalyst, accelerating the reaction without being consumed in the process .
Biochemical Pathways
Cyclohexadiene and its derivatives are known to participate in cycloaddition reactions, such as the diels-alder reaction . These reactions are crucial in the synthesis of complex organic molecules.
Result of Action
The result of the action of this compound is the formation of a cyclohexadienyl derivative . This derivative can be further reacted with other compounds to form more complex molecules. The exact molecular and cellular effects would depend on the specific reactions that the derivative undergoes.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
carbon monoxide;cyclohexa-1,3-diene;iron | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8.3CO.Fe/c1-2-4-6-5-3-1;3*1-2;/h1-4H,5-6H2;;;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNCEUCQDGRASI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CC=C1.[Fe] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FeO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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